molecular formula C21H31NO6 B14755726 L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester

L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester

Cat. No.: B14755726
M. Wt: 393.5 g/mol
InChI Key: WJBPSYOIHKOUDL-INIZCTEOSA-N
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Description

This compound (CAS: 32677-01-3) is a protected derivative of L-glutamic acid featuring:

  • N-Phenylmethoxycarbonyl (Cbz) protection on the α-amino group.
  • tert-Butyl ester groups at both the α- and γ-carboxylic acid positions.
    Its structure is critical in peptide synthesis, where the Cbz group provides acid-stable protection, while the tert-butyl esters enhance solubility in organic solvents and resist hydrolysis under basic conditions .

Properties

Molecular Formula

C21H31NO6

Molecular Weight

393.5 g/mol

IUPAC Name

ditert-butyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

InChI

InChI=1S/C21H31NO6/c1-20(2,3)27-17(23)13-12-16(18(24)28-21(4,5)6)22-19(25)26-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,22,25)/t16-/m0/s1

InChI Key

WJBPSYOIHKOUDL-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The phenylmethoxycarbonyl (Cbz) group is commonly used to protect the amino group, while the carboxyl groups are protected using tert-butyl esters. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group strategies and reaction conditions but utilizes industrial-grade equipment and reagents to ensure efficiency and yield .

Chemical Reactions Analysis

Structural Features and Functional Groups

This compound is a derivative of L-glutamic acid, featuring two tert-butyl ester groups at the carboxyl positions and a phenylmethoxycarbonyl (Cbz) protecting group on the amino group. Its molecular formula is C₁₇H₂₃NO₆ , with a molar mass of 393.47 g/mol . The tert-butyl esters enhance stability during synthesis, while the Cbz group prevents unwanted reactions at the amino site.

Ester Hydrolysis

The tert-butyl esters undergo hydrolysis under basic or acidic conditions to regenerate the carboxylic acid groups. For example:

  • Basic conditions : Treatment with aqueous KOH or NaOH cleaves esters, yielding glutamic acid derivatives.

  • Acidic conditions : Use of trifluoroacetic acid (TFA) selectively removes tert-butyl esters, preserving the Cbz group .

Amino Group Deprotection

The Cbz group is removed via acidic cleavage (e.g., HCl in dioxane), releasing the amino group for further reactions such as peptide bond formation .

Purification

Crystallization with petroleum ether optimizes product quality, while ethyl acetate solvent recycling minimizes environmental impact .

Reaction Conditions and Stability

  • Cbz Group Stability : Remains intact under physiological conditions but cleaves under acidic environments (e.g., HCl/dioxane).

  • Ester Hydrolysis : Tert-butyl esters resist hydrolysis under mild conditions but degrade under strong acids/bases .

  • Enzymatic Studies : The compound’s stability allows its use in enzymatic assays without premature deprotection.

HPLC Purity Analysis

The patent highlights high reproducibility, with products achieving HPLC purities >99.5% in optimized methods.

Parameter Optimized Method Commercial Method
HPLC Purity>99.5%98.43%
Single ImpurityNot detected0.91%
Yield85–90%Lower (due to extra steps)

Functional Group Reactivity

Functional Group Reaction Type Conditions
Cbz (Amino Protection)Acidic cleavageHCl/dioxane
Tert-butyl EsterHydrolysisTFA or strong base

Scientific Research Applications

L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester involves its conversion to L-glutamic acid through hydrolysis and deprotection reactions. L-glutamic acid then participates in various biochemical pathways, including neurotransmission and protein synthesis. The molecular targets include glutamate receptors and enzymes involved in amino acid metabolism .

Comparison with Similar Compounds

N-Benzyloxycarbonyl-L-Glutamic Acid (Compound 16)

Key Differences :

  • Physical Properties : Higher melting point (240°C) due to intermolecular hydrogen bonding of free acids. Optical rotation [α]D = -18.5 (c = 1, H₂O) .
Property Target Compound N-Cbz-L-Glutamic Acid (16)
Molecular Weight 395.45 (calculated) 309.29 (calculated)
Melting Point (°C) Not reported 240
Solubility High in organic solvents Low in organic solvents
Protection Strategy Orthogonal (Cbz + tert-butyl) Single Cbz protection

N-Benzyloxycarbonyl-L-Glutamic Acid α-Ethyl Ester (Compound 17)

Key Differences :

  • Esterification : Only the α-carboxylic acid is ethyl-esterified; the γ-carboxylic acid remains free.
  • Stability : Ethyl esters are less stable under basic conditions compared to tert-butyl esters.
  • Synthesis : Derived from the DCHA salt of Compound 16, with optical rotation [α]D = -12.2 (c = 0.5, MeOH) .
Property Target Compound N-Cbz-L-Glu α-Ethyl Ester (17)
Ester Groups α and γ tert-butyl α-ethyl, γ-free acid
Deprotection Conditions TFA (tert-butyl) / H₂/Pd (Cbz) NaOH (ethyl) / H₂/Pd (Cbz)
Application Flexibility High (orthogonal protection) Moderate

Methoxycarbonyl L-Phenylalanine tert-Butyl Ester

Key Differences :

  • Amino Acid Backbone: L-Phenylalanine instead of L-glutamic acid.
  • Protection Group : Methoxycarbonyl (Moz) instead of Cbz. Moz is less stable under acidic conditions.
  • Synthetic Utility : Primarily used in fragment condensation due to its tert-butyl ester’s stability .
Property Target Compound Moz-L-Phe-O-t-Bu
Amino Acid Glutamic acid Phenylalanine
N-Protection Stability Acid-stable (Cbz) Acid-labile (Moz)
Typical Use Case Peptide backbone elongation Side-chain protection

Butanoic Acid, 4-[[(Phenylmethoxy)Carbonyl]Amino]- (5105-78-2)

Key Differences :

  • Carbon Chain: Shorter (butanoic acid vs. glutamic acid).
  • Functionalization : Single carboxylic acid group vs. two in glutamic acid.
  • Role: Demonstrates the broader applicability of Cbz protection in non-peptide contexts .

Research Findings and Data Tables

Stability Comparison of Protection Groups

Group Acid Stability Base Stability Deprotection Method
Cbz High Moderate Hydrogenolysis (H₂/Pd)
tert-Butyl High Low TFA or HCl/dioxane
Ethyl Ester High Moderate NaOH hydrolysis

Biological Activity

L-Glutamic acid is a non-essential amino acid that plays a crucial role in various metabolic processes in the human body. The compound L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1,5-bis(1,1-dimethylethyl)ester (CAS No. 16881-41-7) is a derivative of glutamic acid that has garnered attention for its potential biological activities, particularly in cancer therapy and as a biochemical reagent.

Anticancer Potential

Recent studies have shown that glutamic acid derivatives can influence cancer cell metabolism significantly. Compounds that modify glutamine or glutamic acid behavior in cancer cells have been explored as potential anticancer agents. For instance, a study identified several glutamic acid derivatives with cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and lung cancer cells .

Table 1: Cytotoxicity of Selected Glutamic Acid Derivatives

Compound IDCancer TypeIC50 (µM)Mechanism of Action
2Ba5Breast Adenocarcinoma25Induces apoptosis via mitochondrial pathway
4Db6Lung Cancer10Inhibits glutamine metabolism

The derivative 4Db6 exhibited the most intense bioactivity among the tested compounds, indicating its potential as a lead compound for further development.

The mechanism through which these compounds exert their anticancer effects often involves interference with glutamine metabolism. Glutamine is vital for cancer cell proliferation, and compounds like CB-839 have shown efficacy by reducing glutamine consumption and altering metabolic pathways associated with tumor growth .

Biochemical Applications

Beyond anticancer properties, L-Glutamic acid derivatives are also utilized in biochemical assays and enzyme catalysis. For example, biocatalytic approaches have been developed for synthesizing protected amino acids using L-glutamic acid as a substrate . The enzyme screenings revealed specific proteases capable of selectively modifying L-glutamic acid to produce various esters with high yields.

Table 2: Enzyme Screening Results for L-Glutamic Acid Esterification

EnzymeReaction TypeYield (%)
Alcalaseα-selective benzyl esterification81
Protease Xγ-selective hydrolysis71

Case Study 1: Anticancer Activity

A recent investigation into nine glutamic acid derivatives demonstrated their cytotoxicity against multiple cancer cell lines. Of particular note was the compound 4Db6 , which showed significant inhibition of cell proliferation in a dose-dependent manner. This study underscores the potential of modifying glutamic acid structures to enhance biological activity against cancer.

Case Study 2: Biocatalytic Applications

In another study focused on enzymatic reactions involving L-glutamic acid derivatives, researchers successfully synthesized α-benzyl L-glutamate using various proteases. The screening highlighted Alcalase as the most effective enzyme, achieving an impressive yield of 81% in the esterification process . This illustrates the versatility of L-glutamic acid derivatives in synthetic biology and pharmaceutical applications.

Q & A

Q. What protecting group strategies are optimal for introducing tert-butyl esters at the 1- and 5-positions of L-glutamic acid during peptide synthesis?

The tert-butyl (t-Bu) group is preferred for carboxyl protection due to its stability under acidic conditions and compatibility with Fmoc-based solid-phase peptide synthesis. Bis-esterification typically involves alkylation of L-glutamic acid using tert-butyl bromides or chlorides in aprotic solvents like DMF, with a base such as N,N-diisopropylethylamine (DIEA) to facilitate deprotonation. The phenylmethoxy carbonyl (PMC) group at the N-terminus is introduced via carbamate formation using phenylmethoxy carbonyl chloride, ensuring orthogonal protection .

Q. What solvent systems and temperature ranges are critical for achieving high yields in the synthesis of tert-butyl-protected L-glutamic acid derivatives?

Mixed solvent systems (e.g., alcohol/halogenated solvents like methanol/dichloromethane) at low temperatures (-15°C to 0°C) enhance stereochemical control and minimize side reactions during asymmetric reductions or alkylations. For example, sodium borohydride-mediated reductions in such systems achieve >99% chiral purity in related compounds . Anhydrous DMF at 0–4°C is also effective for alkylation steps to prevent hydrolysis .

Q. What are the key spectroscopic markers (NMR, IR) for confirming the successful synthesis of tert-butyl-protected L-glutamic acid esters?

  • ¹H NMR : tert-butyl protons appear as a singlet at δ 1.40–1.45 ppm. Aromatic protons from the phenylmethoxy group resonate at δ 7.25–7.35 ppm.
  • ¹³C NMR : Ester carbonyls (C=O) appear at ~170–172 ppm; the carbamate carbonyl (from PMC) is observed at ~155 ppm.
  • IR : Strong C=O stretches at 1720–1740 cm⁻¹ confirm ester and carbamate formation .

Advanced Research Questions

Q. How can orthogonal protection strategies be implemented to selectively modify the α- and γ-carboxyl groups of L-glutamic acid in multi-step syntheses?

Combining tert-butyl esters (stable under basic conditions) with labile groups like allyl esters (removed via Pd⁰ catalysis) enables sequential deprotection. For instance, the γ-carboxyl is protected as a tert-butyl ester, while the α-carboxyl is masked as an allyl ester. This allows selective modification of the α-position in later stages, a strategy validated in peptide synthesis .

Q. What advanced purification techniques are recommended for isolating the bis-tert-butyl ester from reaction mixtures containing mono-ester byproducts?

Gradient flash chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates bis-ester derivatives. Preparative HPLC with C18 columns and acetonitrile/water mobile phases achieves >95% purity, leveraging polarity differences caused by the phenylmethoxy carbonyl group .

Q. How can researchers address competing side reactions, such as premature deprotection or transesterification, during bis-tert-butyl ester synthesis?

Strict anhydrous conditions and low temperatures (-15°C to 0°C) minimize hydrolysis. Using a 10–20% molar excess of tert-butyl bromide ensures complete alkylation. Monitoring via TLC or LC-MS at intermediate steps identifies incomplete reactions, allowing adjustments in stoichiometry or reaction time .

Q. What analytical approaches resolve discrepancies in reported chiral purity of tert-butyl-protected L-glutamic acid derivatives?

Chiral HPLC (e.g., Chiralpak AD-H column with hexane/ethanol gradients) resolves enantiomers. Optical rotation measurements ([α]D²⁵) and comparison with literature values confirm enantiomeric excess. Optimizing asymmetric induction using NaBH₄ with chiral ligands (e.g., (R)-BINOL) improves stereoselectivity .

Q. How do steric effects from the tert-butyl groups influence the conformational flexibility of L-glutamic acid in peptide chain elongation?

The bulky tert-butyl esters restrict rotation around the Cα–Cβ bond, favoring extended conformations. This is critical in solid-phase synthesis to avoid steric clashes during coupling. Computational modeling (e.g., DFT) and NOESY NMR experiments can map spatial constraints imposed by the tert-butyl groups .

Methodological Notes

  • Synthesis Optimization : Excess tert-butyl bromide (≥2.2 eq) and extended reaction times (24–48 h) under inert atmospheres improve yields. Rigorous characterization via ¹H/¹³C NMR and mass spectrometry is essential to confirm product integrity .
  • Storage : Store at -20°C in anhydrous conditions (desiccator with P₂O₅) to prevent ester hydrolysis. Lyophilization enhances stability for hydrochloride salts .

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